![molecular formula C15H20ClN3O B5749628 N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-piperidin-1-ylacetamide](/img/structure/B5749628.png)
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-piperidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-piperidin-1-ylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-chloroaniline with acetaldehyde to form an imine intermediate, which is then reacted with piperidine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-[(E)-1-(4-chlorophenyl)ethylamino]-2-piperidin-1-ylacetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-piperidin-1-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-pyridin-1-ylacetamide
- N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-morpholin-1-ylacetamide
Uniqueness
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-piperidin-1-ylacetamide is unique due to its specific structural features, such as the presence of a piperidine ring and a chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-12(13-5-7-14(16)8-6-13)17-18-15(20)11-19-9-3-2-4-10-19/h5-8H,2-4,9-11H2,1H3,(H,18,20)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLMZOVOHXYDHP-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN1CCCCC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCCCC1)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5749545.png)
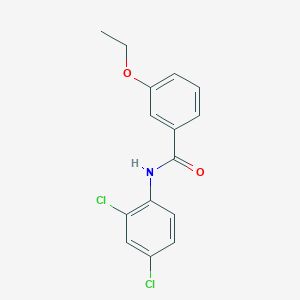

![N'-[(E)-(2-bromophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B5749589.png)
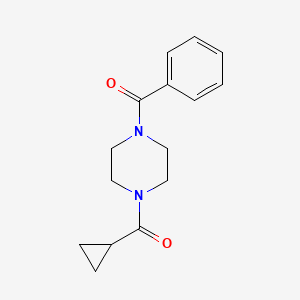



![2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B5749624.png)
![1-{4-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B5749633.png)
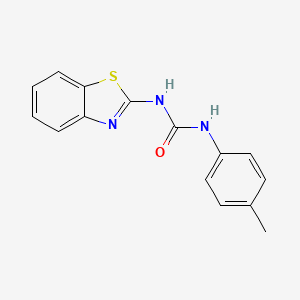
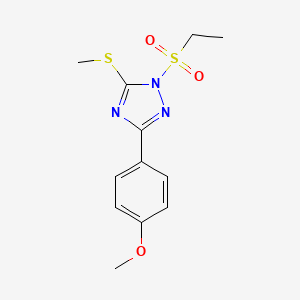
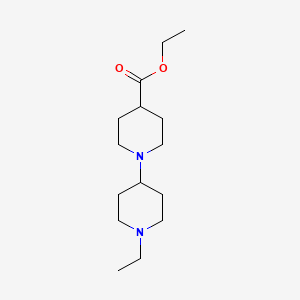
![N-[4-(benzyloxy)phenyl]-3-phenylpropanamide](/img/structure/B5749655.png)
